Spiro-TAD

Übersicht

Beschreibung

Spiro-TAD (Spiro-Tetrahydroisoquinoline-3,4-dione) is a synthetic molecule that has been used in a variety of scientific applications and experiments. It is a small, water-soluble molecule that can be used as a tool for a range of biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

1. Lochtransportmaterial in Perowskit-Solarzellen Spiro-TAD-Derivate, insbesondere Spiro-OMeTAD, wurden als Lochtransportmaterialien (HTM) in Perowskit-Solarzellen (PSCs) weit verbreitet eingesetzt. Sie spielen eine entscheidende Rolle für die Leistung des Geräts, indem sie den Transport von Löchern von der Perowskitschicht zur Anode ermöglichen. Die Effizienz und Stabilität von PSCs wird maßgeblich von den Eigenschaften des HTM beeinflusst .

Organische Leuchtdioden (OLEDs)

In OLEDs werden Spiroverbindungen wie this compound aufgrund ihrer durch den Raum vermittelten Ladungstransferfähigkeiten eingesetzt. Diese Eigenschaft wird zur Konstruktion effizienter, thermisch aktivierter verzögerter Fluoreszenzmaterialien (TADF) genutzt, die für die Verbesserung der Lichtemissionseffizienz von OLEDs von entscheidender Bedeutung sind .

Stabilitäts- und Degradationsaspekte

this compound-Verbindungen werden hinsichtlich ihrer Langzeitstabilität und Degradationsaspekte untersucht. Faktoren wie Temperatur, Additive, Filmqualität und Umgebungsbedingungen können den Degradationsprozess beeinflussen. Es werden laufend Forschungsarbeiten durchgeführt, um diese Herausforderungen zu bewältigen und die Langlebigkeit und Zuverlässigkeit von Geräten zu verbessern, die this compound verwenden .

Wirkmechanismus

Target of Action

The primary target of 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene, also known as Spiro-TAD, is the hole-transporting layer (HTL) in perovskite solar cells (PSCs) . The HTL plays a crucial role in the efficient operation of PSCs by facilitating the transport of positive charge carriers (holes) from the perovskite layer to the electrode .

Mode of Action

This compound interacts with its target, the HTL, by enhancing its conductivity. This is usually achieved by oxidizing a portion of the this compound molecules using various dopants . The oxidized this compound then facilitates the transport of holes from the perovskite layer to the electrode, thereby improving the efficiency of the PSCs .

Biochemical Pathways

The action of this compound affects the electron-hole diffusion pathway in PSCs. The enhanced conductivity of the HTL due to the oxidized this compound allows for longer diffusion lengths for electrons and holes, contributing to the high absorption coefficient and low material cost of PSCs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its stability and degradation in the PSCs. It was found that oxidized this compound is readily reduced to the neutral molecule upon interaction with all five perovskite compositions . This reduction reaction is greatly enhanced at elevated temperatures .

Result of Action

The result of this compound’s action is an increase in the power conversion efficiency of PSCs . The long-term stability of the devices is insufficient and needs to be addressed before market entry . The observed sensitivity of the oxidized this compound to ion diffusion, especially at elevated temperatures, causes a decrease in the conductivity observed in the doped films of this compound, and it also contributes significantly to a drop in the performance of PSCs operated under prolonged thermal stress .

Action Environment

Environmental factors such as moisture and oxygen ingress, UV light, electrical bias, temperature, and their variation influence the action, efficacy, and stability of this compound . For example, diffusion of iodide ions from the perovskite layer is the main cause for the reduction reaction of oxidized this compound, which is greatly enhanced at elevated temperatures . This sensitivity to ion diffusion and temperature causes a decrease in the performance of PSCs operated under prolonged thermal stress .

Eigenschaften

IUPAC Name |

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis-phenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H52N4/c1-9-25-53(26-10-1)74(54-27-11-2-12-28-54)61-41-45-65-66-46-42-62(75(55-29-13-3-14-30-55)56-31-15-4-16-32-56)50-70(66)73(69(65)49-61)71-51-63(76(57-33-17-5-18-34-57)58-35-19-6-20-36-58)43-47-67(71)68-48-44-64(52-72(68)73)77(59-37-21-7-22-38-59)60-39-23-8-24-40-60/h1-52H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRCTQVBZYBPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C5)N(C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H52N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583205 | |

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

985.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189363-47-1 | |

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

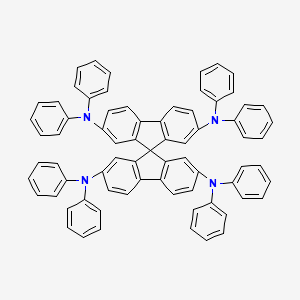

A: Spiro-TAD consists of two fluorene units linked by a spiro carbon atom, with each fluorene bearing two diphenylamine groups. This unique spiro-linkage contributes to its distinct optical and electronic properties. [] The material exhibits a maximum absorption peak at 415 nm and possesses a bandgap of 2.98 eV, as determined by absorption and emission spectroscopy. []

A: this compound possesses a high hole mobility, meaning it efficiently transports positive charges (holes) within the OLED device. [] This property makes it suitable as a hole transport layer (HTM), facilitating the movement of holes from the anode towards the emissive layer, where they recombine with electrons to generate light. [, , ]

A: Research indicates that by optimizing solution-deposition conditions, such as solvent and concentration, this compound films fabricated via solution processing can achieve comparable charge transport properties to those prepared by traditional vacuum deposition. [] This finding highlights the potential of solution processing as a cost-effective alternative for large-scale device fabrication.

A: The amorphous morphology of this compound contributes to its excellent temperature stability in OLED devices. [, ] This stability stems from the material's high glass transition temperature (Tg), which prevents crystallization and maintains its amorphous structure even at elevated temperatures.

A: Compared to OLEDs using other materials, incorporating this compound as the HTM significantly improves device stability at higher temperatures. Studies have shown minimal performance degradation in this compound-based OLEDs even when exposed to temperatures up to 140°C. [, ] This enhanced thermal stability makes this compound particularly attractive for applications requiring robust operation under demanding conditions.

A: Yes, this compound has also been explored as a potential HTM in Dye-Sensitized Solar Cells (DSSCs). [, ] Researchers are actively investigating its effectiveness in facilitating hole transport within DSSC architectures and its impact on overall device efficiency.

A: While liquid electrolytes are commonly used in DSSCs, they pose challenges related to leakage and long-term stability. this compound, as a solid-state HTM, offers potential advantages in terms of device longevity and stability by eliminating the issues associated with liquid components. []

A: Yes, research has shown that this compound can be effectively p-doped using strong molecular dopants like F6-TCNNQ (2,2′‐(perfluoronaphthalene‐2,6‐diylidene)dimalononitrile). [] This doping process enhances the conductivity of this compound by increasing the concentration of charge carriers, making it even more suitable for use in electronic devices.

A: The interaction between this compound and F6-TCNNQ during doping leads to significant changes in the film morphology. [] Understanding these morphological alterations is crucial for optimizing device performance as it can influence charge transport properties.

A: Yes, studies have investigated magnetoresistance (MR) effects in this compound-based field-effect transistors (FETs). [, ] These investigations provide insights into the charge transport mechanisms within this compound and its potential for spintronic applications, which exploit both the charge and spin of electrons.

A: Research has highlighted the significance of interface engineering in this compound devices. For instance, the treatment of the gate dielectric surface in FETs or the incorporation of interlayers can significantly impact device performance by influencing charge injection and transport. [, ]

A: Yes, theoretical studies utilizing quantum-chemical calculations have been conducted to understand the charge transport parameters in this compound and related compounds. [] These studies help elucidate the relationship between molecular structure, electronic properties, and charge transport behavior.

A: The spirobifluorene core provides a rigid and three-dimensional structure to this compound and its derivatives. [, ] This structural feature contributes to the high glass transition temperatures observed in these compounds, leading to enhanced thermal stability in device applications.

A: Theoretical studies have shown that varying the substituents on the spirobifluorene core can significantly influence the electronic properties and charge transport parameters of this compound derivatives. [] This highlights the possibility of fine-tuning the material's properties through chemical modification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.